molecular formula C7H16N2O B1276600 4-(Aminomethyl)-1-methylpiperidin-4-ol CAS No. 26228-68-2

4-(Aminomethyl)-1-methylpiperidin-4-ol

Cat. No.: B1276600
CAS No.: 26228-68-2
M. Wt: 144.21 g/mol
InChI Key: JUHFGHWNBYGKCW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methylpiperidin-4-ol is an organic compound with a piperidine ring structure This compound is characterized by the presence of an aminomethyl group and a hydroxyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)piperidine-4-one using a reducing agent such as sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding ketone in the presence of a suitable catalyst. This method allows for efficient production of the compound on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-1-methylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but differs in its aromatic ring structure.

    4-(Aminomethyl)piperidine: Lacks the hydroxyl group present in 4-(Aminomethyl)-1-methylpiperidin-4-ol.

    4-(Methoxyphenyl)aminomethyl derivatives: These compounds have a methoxy group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both the aminomethyl and hydroxyl groups on the piperidine ring.

Properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHFGHWNBYGKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424441
Record name 4-(aminomethyl)-1-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26228-68-2
Record name 4-(Aminomethyl)-1-methyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26228-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(aminomethyl)-1-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-methylpiperidin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Palladium hydroxide (2.3 g of 20% on carbon) was added to a solution of 1-methyl-4-nitromethylpiperidin-4-ol (11.57 g) in ethanol (120 mL). The mixture was placed under hydrogen pressure (50 psi, 3.4×105 Pa) on a Parr apparatus for 55 hours. The reaction mixture was filtered through a layer of CELITE filter aid and the filter cake was rinsed with methanol (100 mL). The filtrate was concentrated under reduced pressure to provide 10.18 g of 4-aminomethyl-1-methylpiperidin-4-ol as a thick oil.
Quantity
11.57 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-aminomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (529 mg, 2.3 mmol) in tetrahydrofuran (15 ml) was added slowly with lithium aluminum hydride (0.88 g, 23 mmol) while maintaining the temperature at 0˜5° C. Upon completion of the addition, the mixture was stirred at 80° C. in oil bath overnight. The mixture was added with potassium sodium tartrate tetrahydrate (6.3 g, 22.3 mmol) and stirred for 8 hours at room temperature. The mixture was filtered and washed with tetrahydrofuran (10 ml×3). The combined organic extracts were concentrated under reduced pressure to give 4-aminomethyl-1-methyl-piperidin-4-ol (245 mg, 74%) as a white oil which was used as such.
Quantity
529 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Name
potassium sodium tartrate tetrahydrate
Quantity
6.3 g
Type
reactant
Reaction Step Three

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